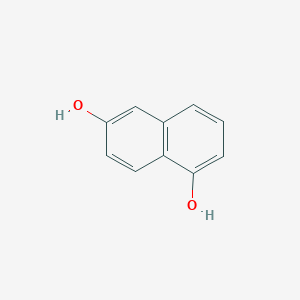

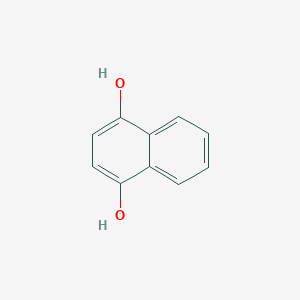

1,4-Dihydroxynaphtalène

Vue d'ensemble

Description

1,4-Dihydroxynaphthalene, also known as 1,4-Naphthalenediol or p-Naphthohydroquinone, is frequently used in organic synthesis as a reagent . It is particularly used in the synthesis of a pH-independent and cell-permeant fluorescent dye, a hydroxyl regioisomeric 3’‘,4’'-benzorhodol, which can be used as a fluorescent chemosensor and biomarker for biological applications .

Synthesis Analysis

1,4-Dihydroxynaphthalene can be synthesized by the reduction of 1,4-naphthoquinone with sodium dithionite, or by the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .

Molecular Structure Analysis

The molecular formula of 1,4-Dihydroxynaphthalene is C10H8O2, and it has a molecular weight of 160.17 . The SMILES string representation is Oc1ccc(O)c2ccccc12 .

Chemical Reactions Analysis

1,4-Dihydroxynaphthalene undergoes oxidation to give 1,4-naphthoquinone; amination to give 4-amino-1-naphthol; and methylation (MeOH – HCl) to give 4-methoxy-1-naphthol .

Physical And Chemical Properties Analysis

1,4-Dihydroxynaphthalene appears as a brown to greyish powder . It has a melting point of 191-192 °C (dec.) .

Applications De Recherche Scientifique

Modèle unique d'hydroxylation péri-liée à l'hydrogène : Parmi la série des dihydroxynaphtalènes, le 1,8-DHN se distingue comme la meilleure plate-forme antioxydante. Son modèle spécifique d'hydroxylation péri-liée à l'hydrogène contribue à un processus rapide de transfert d'atome d'hydrogène .

α-Substitution vs. β-Substitution : Une analyse comparative révèle que les DHN avec un modèle de substitution α (tels que le 1,8- et le 1,6-DHN) présentent un pouvoir antioxydant plus élevé que ceux avec un modèle de substitution β (tels que le 2,6- et le 2,7-DHN). Cette distinction est cruciale pour comprendre leurs propriétés antioxydantes .

Radicaux naphthoxyles intermédiaires : Les calculs DFT et la caractérisation des intermédiaires d'oligomères formés pendant la polymérisation oxydative mettent en lumière la génération et le devenir des radicaux naphthoxyles. Ces radicaux jouent un rôle essentiel dans la détermination de l'activité antioxydante des DHN .

Sondes de fluorescence et imagerie

Les dérivés du naphtalène, y compris le 1,4-dihydroxynaphtalène, servent de sondes de fluorescence efficaces à des fins de détection et d'imagerie. Leurs propriétés uniques les rendent précieux dans diverses applications :

Détection hydrophobe : En raison de leur nature hydrophobe, les sondes de fluorescence à base de naphtalène présentent d'excellentes propriétés de détection et de sélectivité envers les anions, les cations et les biomolécules cibles. Leur structure plane rigide et leur forte conjugaison π-électronique contribuent à un rendement quantique élevé et à une photostabilité .

Appareils électroniques organiques : Les dérivés du naphtalène, en particulier ceux qui présentent des structures conjuguées, sont des candidats prometteurs pour la construction de dispositifs électroniques organiques. Leur forte fluorescence, leur électroactivité et leur photostabilité les rendent utiles dans ce contexte .

Biotechnologie et interaction avec l'ADN

Le this compound trouve des applications en biotechnologie et dans les études liées à l'ADN :

- Chémosenseur fluorescent : Le naphtalène, avec sa durée de vie fluorescente élevée et son rendement quantique, agit à la fois comme donneur et comme accepteur. Il convient à la détection des interactions avec l'ADN et d'autres processus biomoléculaires .

Électronique organique

Les dérivés du naphtalène, y compris le this compound, contribuent au développement de transistors à effet de champ organiques (OFET). Leur vitesse de mobilité élevée, leur faible coût et leur compatibilité avec les substrats flexibles les rendent attrayants pour les applications électroniques .

Safety and Hazards

1,4-Dihydroxynaphthalene is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

Mécanisme D'action

Target of Action

1,4-Dihydroxynaphthalene, also known as Naphthalene-1,4-diol, is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut . It is also known to have a role in protecting against neurodegenerative diseases .

Mode of Action

The quinone ring in 1,4-Dihydroxynaphthalene contains a system of double bonds conjugated with carbonyl groups. It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This compound is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties .

Biochemical Pathways

1,4-Dihydroxynaphthalene is involved in several biochemical pathways. It is known to be part of the naphthalene degradation pathway via catechol . The compound’s antioxidant activities have also been studied, with results showing that it contributes to a fast H atom transfer process .

Pharmacokinetics

It is known that the compound is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of 1,4-Dihydroxynaphthalene results in several biological effects. It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . Its anti-inflammatory, antimicrobial, and antitumor activities have also been studied in detail .

Action Environment

The action of 1,4-Dihydroxynaphthalene can be influenced by environmental factors. For instance, it is known that the compound should be handled in a well-ventilated area and its release to the environment should be avoided . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILLCXFKWDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060350 | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

571-60-8 | |

| Record name | 1,4-Naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

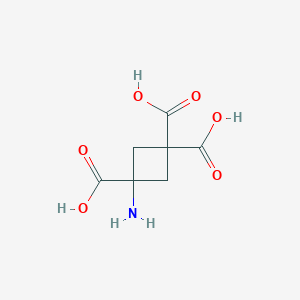

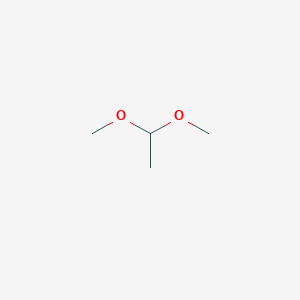

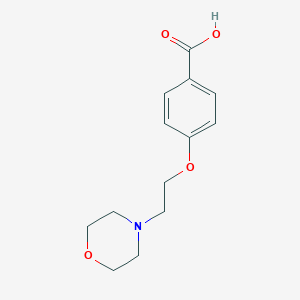

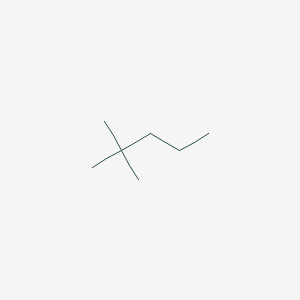

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)